molecular formula C6H9NO B3131498 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- CAS No. 35488-00-7

4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

Cat. No.: B3131498
CAS No.: 35488-00-7
M. Wt: 111.14 g/mol
InChI Key: FYVXQMLPGIHTKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For example, the structure of 1H-Indene, 2,3-dihydro-4-methyl- is available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Again, while specific information on “4(1H)-Pyridinone, 2,3-dihydro-1-methyl-” is lacking, similar compounds like 1H-Indole-3-carbaldehyde have been used in multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined experimentally. For instance, 1-Indanone has a density of 1.1±0.1 g/cm^3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C .

Scientific Research Applications

Structural and Physical Properties

A study by Nelson et al. (1988) explored the physical and structural properties of a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents, including CH3. They conducted single crystal X-ray diffraction studies revealing insights into the bond lengths, angles, and the importance of hydrogen bonding in these compounds (Nelson et al., 1988).

Aromatic vs. Diene Reactivity

Yadla et al. (1989) investigated the reactivity of 2(1H)-pyridinone and its derivatives, including 1-methyl-2(1H)-pyridinone, with substituted propynenitriles. They observed unique reactivity patterns reflecting the aromatic character of these compounds, contributing to the understanding of their chemical behavior (Yadla et al., 1989).

Potential in Alzheimer's Therapy

Scott et al. (2011) studied N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones for their potential in Alzheimer's therapy. They explored these compounds' capabilities in metal ion chelation, antioxidant activity, and interference with amyloid peptide aggregation, highlighting their potential as therapeutic agents for neurodegenerative diseases (Scott et al., 2011).

Synthesis of Functionalized Pyridines

Mekheimer et al. (1997) explored the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, demonstrating novel routes to complex pyridine derivatives. This research contributes to the understanding of synthetic pathways in the creation of pyridine-based compounds (Mekheimer et al., 1997).

Use as Precursors for Quinodimethanes

Govaerts et al. (2002) researched sulfolene pyridinones as precursors for pyridinone ortho-quinodimethanes. Their work highlighted the ability of these compounds to undergo in situ reactions with dienophiles, providing insights into their utility in synthetic chemistry (Govaerts et al., 2002).

Complexation with Aluminum

Clevette et al. (1989) studied the complexation of aluminum with N-substituted 3-hydroxy-4-pyridinones. This research is crucial for understanding the coordination chemistry and potential applications of these compounds in areas like metal recovery and environmental remediation (Clevette et al., 1989).

Coordination Compounds with Metals

Zhang et al. (1991) synthesized and characterized coordination compounds of aluminum, gallium, and indium with 1-aryl-3-hydroxy-2-methyl-4-pyridinones. Their work provides insights into the development of metal coordination complexes for potential use in medical imaging and therapy (Zhang et al., 1991).

Future Directions

The future directions in the study of a compound depend on its potential applications. While specific information on “4(1H)-Pyridinone, 2,3-dihydro-1-methyl-” is lacking, similar compounds like 1H-Indole-3-carbaldehyde have been used in sustainable multicomponent reactions, suggesting potential future directions in this area .

Mechanism of Action

Target of Action

1-Methyl-2,3-dihydropyridin-4-one, also known as 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, is a derivative of the 1,4-dihydropyridine (1,4-DHP) class of compounds . The primary targets of this class of compounds are calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular processes including muscle contraction, neurotransmitter release, and cell growth .

Mode of Action

The compound interacts with its targets, the calcium channels, by binding to them and inhibiting their function . This inhibition restricts the influx of calcium ions into the cell, leading to changes in cellular processes that depend on calcium signaling .

Biochemical Pathways

The inhibition of calcium channels affects several biochemical pathways. For instance, it can impact muscle contraction, neurotransmitter release, and cell growth, all of which rely on calcium signaling

Pharmacokinetics

Other 1,4-dhp derivatives are known to be well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as the specific formulation and route of administration.

Result of Action

The molecular and cellular effects of 1-methyl-2,3-dihydropyridin-4-one’s action are largely dependent on its inhibition of calcium channels. By restricting calcium influx, it can alter cellular processes such as muscle contraction and neurotransmitter release . This can lead to various physiological effects, including vasodilation and reduced blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-methyl-2,3-dihydropyridin-4-one. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances in the body, such as food or other drugs, can influence its absorption and overall efficacy .

Properties

IUPAC Name

1-methyl-2,3-dihydropyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-4-2-6(8)3-5-7/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVXQMLPGIHTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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